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Compound of Interest

Compound Name: Avibactam

Cat. No.: B1665839

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK)
properties of avibactam, a novel non-B-lactam -lactamase inhibitor. Designed for researchers,
scientists, and drug development professionals, this document synthesizes key data from
various preclinical models, outlines validated experimental protocols, and explains the scientific
rationale behind these methodologies. Our objective is to offer a field-proven perspective on
evaluating the absorption, distribution, metabolism, and excretion (ADME) of avibactam,
thereby informing its journey from bench to bedside.

Introduction: The Rationale for Avibactam

The rise of multidrug-resistant Gram-negative bacteria poses a significant global health threat.
A primary mechanism of resistance is the production of 3-lactamase enzymes, which inactivate
B-lactam antibiotics. Avibactam, a diazabicyclooctane, is a potent inhibitor of a wide range of
serine B-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2][3]
When combined with B-lactam antibiotics like ceftazidime, avibactam restores their activity
against many resistant pathogens.[1][2][4]

Understanding the preclinical pharmacokinetics of avibactam is a cornerstone of its
development. These studies are essential to:

o Define the relationship between dose, exposure, and efficacy.

o Predict a safe and effective starting dose for human trials.[5]
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o Understand how the drug is absorbed, distributed, metabolized, and eliminated (ADME).[6]

o Ensure that avibactam's pharmacokinetic profile is complementary to its partner antibiotic,
enabling simultaneous action at the site of infection.[7]

Guiding Principles of Preclinical PK Assessment

The primary goal of preclinical PK studies is to characterize a drug's behavior in a living
system.[6] This is achieved through a series of in vitro and in vivo experiments designed to
model the complex processes a drug undergoes in the body. For a compound like avibactam,
which is administered intravenously, the focus is primarily on its distribution, metabolism, and
excretion.

The choice of animal models is critical.[8] Rodent models (mice, rats) are often used for initial
screening and efficacy studies due to their practicality, while non-rodent models (dogs, non-
human primates) provide data that is often more predictive of human pharmacokinetics.[5][8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the
design and conduct of these essential studies to ensure the data is robust and reliable for
informing clinical development.[6][8][9]
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Caption: High-level workflow for preclinical pharmacokinetic evaluation.
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Pharmacokinetic Profile of Avibactam in Preclinical

Models
Distribution

The distribution of a drug determines its concentration at the site of action and in various
tissues. Key parameters include the volume of distribution (Vd) and plasma protein binding.

Plasma Protein Binding: Avibactam exhibits low binding to plasma proteins across all tested
preclinical species, which is consistent with observations in humans.[7][10] This is a crucial
characteristic, as only the unbound (free) fraction of a drug is pharmacologically active. Low
protein binding suggests that a larger fraction of the administered dose is available to inhibit
B-lactamases. In mice, the plasma protein binding for avibactam is reported to be around
8%.[10]

Volume of Distribution (Vd): In preclinical models, avibactam generally shows a volume of
distribution that suggests it is primarily distributed within the extracellular fluid. For example,
in infected neutropenic mice, the Vd was estimated to be 1.18 L/kg.[11] Studies in rabbits
also found Vd values comparable to those seen in humans.[12] This pharmacokinetic
property is complementary to that of its partner B-lactams, like ceftazidime, facilitating their
co-distribution to infection sites.[7]

Tissue Penetration: Effective treatment of infections requires the drug to penetrate the site of
infection. Preclinical studies in mice have demonstrated that avibactam penetrates into the
epithelial lining fluid (ELF) of the lungs.[10][11] This is particularly relevant for treating
pneumonia.[13] The ELF-to-plasma concentration ratio for unbound avibactam in mice was
found to be approximately 0.22.[11] Furthermore, microdialysis studies in rats and pigs have
shown that avibactam concentrations in the muscle and kidney interstitium are similar to
unbound plasma concentrations.[14]

Metabolism

A critical aspect of drug development is understanding how a compound is metabolized by the
body.[15][16] Avibactam is characterized by its metabolic stability.

« Invitro Studies: Experiments using human liver microsomes and hepatocytes have shown
that the biotransformation of avibactam is negligible.[17] This is a significant advantage, as it
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minimizes the potential for the formation of active or toxic metabolites and reduces the
likelihood of drug-drug interactions involving metabolic enzymes.[17]

 In vivo Evidence: Consistent with in vitro findings, in vivo studies across preclinical species
and in humans confirm that avibactam is not significantly metabolized.[7] The majority of the
administered dose is recovered as the unchanged parent drug.

Excretion

The primary route of elimination for avibactam is renal excretion.[15]

o Clearance and Half-Life: The clearance of avibactam is closely tied to renal function. In
preclinical species with normal renal function, avibactam is cleared relatively quickly. In
mice, the elimination half-life is approximately 0.24 hours.[11] This short half-life is similar to
that of ceftazidime (around 0.28 hours in mice), making them suitable partners for a
combination product.[7][11]

o Excretion Pathway: Studies have consistently shown that renal excretion is the major
pathway for avibactam clearance.[18] In mass balance studies, the vast majority of the
administered dose is recovered unchanged in the urine.[7] This indicates that glomerular
filtration and likely active tubular secretion are the key mechanisms of its elimination. This
reliance on renal clearance means that dose adjustments are necessary in subjects with
impaired renal function, a principle established in preclinical studies and confirmed in clinical
trials.[7][18]

Pharmacokinetic/Pharmacodynamic (PK/PD)
Relationship

The ultimate goal of characterizing pharmacokinetics is to link drug exposure to its
pharmacological effect. For (3-lactamase inhibitors, the key PK/PD parameter is the duration of
time that the free drug concentration remains above a certain critical threshold (%fT > CT).[2]
[19][20]

Preclinical infection models, such as the neutropenic murine thigh infection model, have been
instrumental in defining this target for avibactam.[4] These studies have shown that the
efficacy of avibactam in restoring the activity of a partner (3-lactam is time-dependent.[2][19]
[20] The specific concentration threshold (CT) and the required time above it can vary
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depending on the partner antibiotic and the pathogen being targeted.[20] These preclinical

PK/PD analyses were foundational for selecting the avibactam doses evaluated in clinical

trials.[2][4]

Summary of Preclinical Pharmacokinetic

Parameters

The following table summarizes key pharmacokinetic parameters for avibactam observed in

common preclinical models.

Human (for
Parameter Mouse Rat Rabbit Pig/IMonkey = comparison
)
Plasma
Protein ~8%][10] Low[11] Low Low 5.7-8.2%[7]
Binding
Elimination
) ~0.24 hr[11] N/A N/A N/A ~2.0 hr[7]
Half-life (t%2)
Volume of Comparable
~1.18 15.4-26.3
Distribution N/A to N/A
L/kg[11] L[18]

(vd) humans[12]
Primary
Elimination Renal[7] Renal[14] Renal[12] Renal[14] Renal[7][18]
Route

_ . . . . Negligible[7]
Metabolism Negligible[17]  Negligible Negligible Negligible [17]
Key PK/PD %fT > CT[2] %fT > CT[22]

, %fT >CT %fT >CT %fT >CT

Driver [21] [23]

N/A: Specific data not prominently available in the searched literature.

Key Experimental Protocols
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The trustworthiness of PK data hinges on robust and validated experimental methods. Below
are outlines for core protocols used in the preclinical evaluation of avibactam.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of avibactam following intravenous
administration in rats.

Methodology:

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point), equipped with jugular vein
catheters for dosing and blood sampling.

» Dosing: Administer avibactam as an intravenous bolus via the catheter. The dose is selected
based on anticipated efficacious exposures from in vitro studies.

e Blood Sampling: Collect serial blood samples (approx. 0.2 mL) into tubes containing an
anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6,
8 hours) post-dose.

e Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate plasma.
o Sample Storage: Store plasma samples at -80°C until bioanalysis.

o Data Analysis: Quantify avibactam concentrations using a validated LC-MS/MS method.
Calculate PK parameters (Cmax, AUC, t¥, CL, Vd) using non-compartmental analysis
(NCA).

Causality: The use of cannulated animals allows for serial blood sampling from the same
animal, reducing biological variability. A rich sampling schedule, especially in the initial phase,
is crucial to accurately define the distribution and elimination phases of a drug with a short half-
life like avibactam.

Protocol: Bioanalytical Quantification of Avibactam by
LC-MS/MS
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Objective: To accurately quantify avibactam concentrations in plasma samples. Liquid
chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose
due to its high sensitivity and selectivity.[24][25][26][27][28]

Methodology:
e Sample Preparation:
o Thaw plasma samples on ice.

o For avibactam, which is a polar molecule, a specific extraction is needed. A common
approach is solid-phase extraction (SPE) using a weak anion exchange cartridge.[24][25]
[27] Protein precipitation can be used for the partner drug, like ceftazidime.[24][25][27]

o Add an internal standard (IS), such as a stable isotope-labeled version of avibactam, to
the plasma samples, calibration standards, and quality controls (QCs).

o Elute the analyte from the SPE cartridge and evaporate the solvent. Reconstitute the
residue in the mobile phase.

o Chromatographic Separation:
o Inject the prepared sample onto an LC system.

o Separation is typically achieved on a hydrophilic interaction liquid chromatography (HILIC)
or an amide column, suitable for polar compounds.[24][25][27]

o Use a gradient elution with a mobile phase consisting of an aqueous component (e.g.,
ammonium formate buffer) and an organic component (e.g., acetonitrile).

o Mass Spectrometric Detection:

o Use a triple quadrupole mass spectrometer operating in negative ion mode for avibactam.
[26]

o Monitor the specific precursor-to-product ion transitions for avibactam and its IS in
Multiple Reaction Monitoring (MRM) mode. For avibactam, a common transition is m/z
263.9 - 95.9.[26]
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¢ Quantification:

o Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the
nominal concentration of the calibration standards.

o Use a weighted linear regression to determine the concentrations in the unknown
samples. The calibration range for rat plasma might be set from 0.005 to 5.0 pg/mL.[26]
[28]

Self-Validation: This protocol is self-validating through the inclusion of an internal standard to
correct for variability in extraction and injection, and the use of QCs at multiple concentration
levels to ensure the accuracy and precision of the analytical run. The method must be validated
according to FDA guidelines.[27]
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Caption: Workflow for LC-MS/MS bioanalysis of avibactam in plasma.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of avibactam is well-characterized and demonstrates
properties that make it an effective B-lactamase inhibitor for combination therapy. Its low
plasma protein binding, limited metabolism, and primary renal excretion are consistent across
species and align well with partner antibiotics like ceftazidime. The foundational work in
preclinical models was essential for establishing the time-dependent PK/PD driver of efficacy,
which guided the successful design of clinical trials and led to its approval for treating serious
Gram-negative infections.[4][19]

Future research in this area may focus on refining physiologically based pharmacokinetic
(PBPK) models to better predict avibactam concentrations in specific, hard-to-reach tissue
compartments.[14] Additionally, as new B-lactams are developed, preclinical PK studies will
remain vital for identifying suitable partners for avibactam to combat the ever-evolving
landscape of antibiotic resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.semanticscholar.org/paper/Determination-of-avibactam-and-ceftazidime-in-human-Sill%C3%A9n-Mitchell/de973f3a9a87f5a6758440a2d0057c8b922055cf
https://www.semanticscholar.org/paper/Determination-of-avibactam-and-ceftazidime-in-human-Sill%C3%A9n-Mitchell/de973f3a9a87f5a6758440a2d0057c8b922055cf
https://www.tandfonline.com/doi/abs/10.4155/bio.15.76
https://www.tandfonline.com/doi/pdf/10.4155/bio.15.233
https://www.researchgate.net/publication/280059580_Determination_of_avibactam_and_ceftazidime_in_human_plasma_samples_by_LC-MS
https://pubmed.ncbi.nlm.nih.gov/26652586/
https://pubmed.ncbi.nlm.nih.gov/26652586/
https://www.benchchem.com/product/b1665839#pharmacokinetic-properties-of-avibactam-in-preclinical-models
https://www.benchchem.com/product/b1665839#pharmacokinetic-properties-of-avibactam-in-preclinical-models
https://www.benchchem.com/product/b1665839#pharmacokinetic-properties-of-avibactam-in-preclinical-models
https://www.benchchem.com/product/b1665839#pharmacokinetic-properties-of-avibactam-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665839?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

